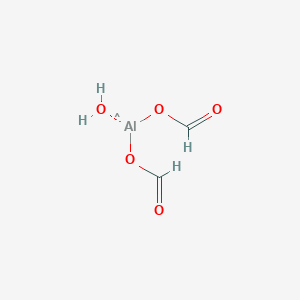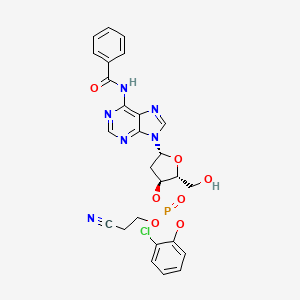
3'-Adenylic acid, N-benzoyl-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Adenylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an adenylic acid backbone modified with benzoyl and deoxy groups, and esterified with 2-chlorophenyl and 2-cyanoethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Adenylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester typically involves multiple steps. The process begins with the preparation of the adenylic acid derivative, followed by benzoylation and deoxygenation. The final step involves esterification with 2-chlorophenyl and 2-cyanoethyl groups under specific reaction conditions, such as the use of appropriate catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress .
Chemical Reactions Analysis
Types of Reactions
3’-Adenylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
3’-Adenylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 3’-Adenylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3’-Adenylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl ester
- 3’-Adenylic acid, N-benzoyl-2’-deoxy-, 2-cyanoethyl ester
Uniqueness
3’-Adenylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester is unique due to its combined esterification with both 2-chlorophenyl and 2-cyanoethyl groups. This dual modification imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
69434-23-7 |
|---|---|
Molecular Formula |
C26H24ClN6O7P |
Molecular Weight |
598.9 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] (2-chlorophenyl) 2-cyanoethyl phosphate |
InChI |
InChI=1S/C26H24ClN6O7P/c27-18-9-4-5-10-19(18)39-41(36,37-12-6-11-28)40-20-13-22(38-21(20)14-34)33-16-31-23-24(29-15-30-25(23)33)32-26(35)17-7-2-1-3-8-17/h1-5,7-10,15-16,20-22,34H,6,12-14H2,(H,29,30,32,35)/t20-,21+,22+,41?/m0/s1 |
InChI Key |
NWCUSZKCOKMJIF-SDHLMFEHSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OP(=O)(OCCC#N)OC5=CC=CC=C5Cl |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OP(=O)(OCCC#N)OC5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


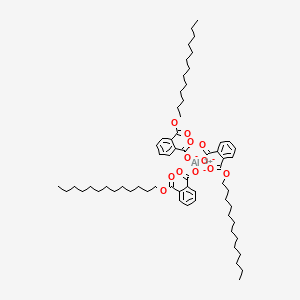
![2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid](/img/structure/B13767288.png)
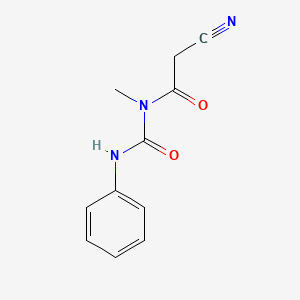
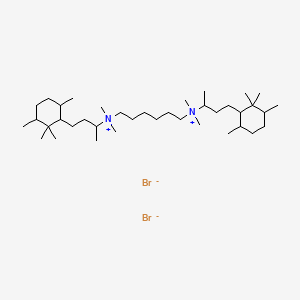

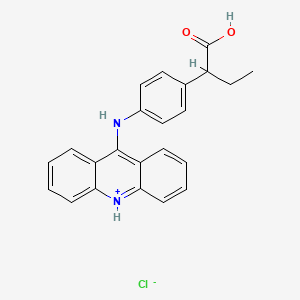
![Methylbis[(2-methylbut-3-YN-2-YL)oxy]phenylsilane](/img/structure/B13767318.png)
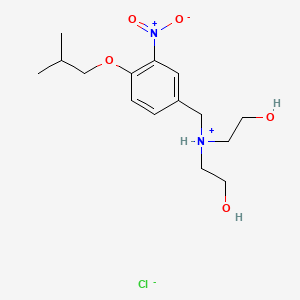
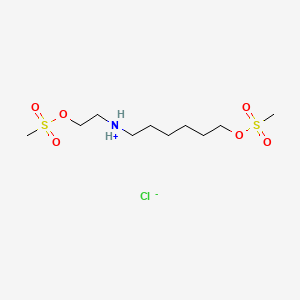
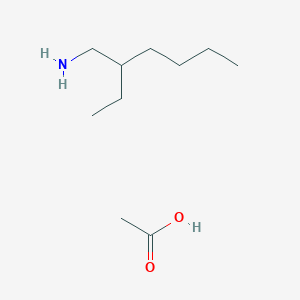


![alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride](/img/structure/B13767363.png)
